Tazifylline is a chemical compound classified as a beta-amino alcohol, primarily recognized for its pharmacological properties. It is structurally related to theophylline and has been studied for its potential therapeutic applications, particularly in the treatment of various cardiovascular conditions. Tazifylline's molecular formula is with a molecular weight of approximately 239.28 g/mol. Its unique structure and properties make it an interesting subject for research in medicinal chemistry.
Tazifylline is derived from theophylline, a well-known bronchodilator used in the management of asthma and chronic obstructive pulmonary disease. The compound is classified under beta-amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group on adjacent carbon atoms. This classification is significant as it informs the compound's reactivity and interaction with biological systems.
The synthesis of Tazifylline typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence. For instance, using a palladium-carbon catalyst in hydrogenation reactions can enhance yield and selectivity during the synthesis process.
Tazifylline features a complex molecular structure that includes:
The three-dimensional conformation of Tazifylline plays a crucial role in its biological activity, influencing how it interacts with target receptors in the body.
Tazifylline participates in various chemical reactions typical of beta-amino alcohols:
The reactivity of Tazifylline can be influenced by factors such as pH, temperature, and the presence of catalysts, which are essential for optimizing synthetic pathways.
Tazifylline's mechanism of action primarily involves modulation of cardiovascular functions. It is believed to exert its effects through:
Data from pharmacological studies indicate that Tazifylline may improve myocardial oxygen consumption and has potential benefits in managing angina pectoris.
Relevant data from studies indicate that Tazifylline maintains its integrity over a range of temperatures and pH levels commonly encountered in pharmaceutical formulations.
Tazifylline has several scientific uses, particularly within pharmacology:
Tazifylline, a xanthine derivative, exhibits distinct adenosine receptor (AR) subtype interactions. Unlike classical xanthines (e.g., caffeine, theophylline), which non-selectively antagonize all four AR subtypes (A₁, A₂ₐ, A₂ʙ, A₃) with micromolar affinities, Tazifylline shows preferential binding profiles. Structural modifications at the xanthine core—specifically substitutions at the 1,3,7, or 8 positions—significantly alter AR affinity and selectivity [9]. For example:
Table 1: Adenosine Receptor Affinity Profiles of Select Xanthines
Compound | A₁ AR Ki (μM) | A₂ₐ AR Ki (μM) | A₂ʙ AR Ki (μM) | A₃ AR Ki (μM) |
---|---|---|---|---|
Caffeine | 10.7–47 | 9.6–48 | 10.4–33.8 | 13.3–>100 |
Theophylline | 4.7–14 | 1.7–25.3 | 5.6–74 | 22.3–>100 |
Enprofylline | 29–156 | 32–137 | 4.7–26 | 65–93 |
Tazifylline * | ~6–10† | >50† | ~20† | >100† |
*Inferred from structural analogs; †Estimated range based on xanthine SAR [9].
Tazifylline may influence β₂-adrenergic receptor (β₂AR) signaling through non-canonical allosteric mechanisms. Recent studies on β₂AR-selective positive allosteric modulators (PAMs) (e.g., Cmpd-6) reveal that ligands binding to cytoplasmic cleft sites (transmembrane domains 3–4 and intracellular loop 2) enhance orthosteric agonist binding and cAMP production [3] [10]. While direct data on Tazifylline is sparse, its xanthine scaffold shares features with known allosteric modulators:
Table 2: Allosteric Modulation of β₂AR by Small Molecules
Modulator | Binding Site | Effect on Agonist Affinity | cAMP Potentiation | Species Specificity |
---|---|---|---|---|
Cmpd-6 | Cytoplasmic cleft (TM3–4) | 2–5 fold ↑ (albuterol) | 3–4 fold ↑ | Human/guinea pig |
Tazifylline * | Undetermined | Inferred mild potentiation | Theoretical | Structure-dependent |
*Predicted based on xanthine biochemistry [3] [10].
As a xanthine derivative, Tazifylline likely inhibits phosphodiesterase (PDE) enzymes, increasing cyclic nucleotide levels. Key isoform-specific effects include:
Table 3: PDE Inhibition by Xanthine Derivatives
PDE Isoform | Primary Tissue Expression | Theophylline Kᵢ (μM) | Doxofylline Kᵢ (μM) | Tazifylline (Predicted) |
---|---|---|---|---|
PDE3 | Cardiac/ASM* | 110–280 | >300 | Low affinity |
PDE4 | Immune cells/CNS | 100–200 | 30–50 | Moderate affinity |
PDE5 | Vascular tissue | 220–350 | >200 | Low affinity |
PDE10A | Striatal neurons | ~300 | Undetermined | Moderate affinity |
*Airway Smooth Muscle; CNS: Central Nervous System [4] [5].
Tazifylline may enhance histone deacetylase (HDAC) activity, akin to theophylline:
Key Findings on HDAC Synergy:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0